2,3-Diethyl-5-methylpyrazine

Description

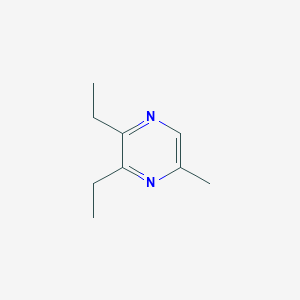

Structure

3D Structure

Properties

IUPAC Name |

2,3-diethyl-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSINWXIDJYEXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N=C1CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066317 | |

| Record name | Pyrazine, 2,3-diethyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to light yellow liquid with a nutty, roasted, vegetable odour | |

| Record name | 2,3-Diethyl-5-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

6.7 [ug/mL] (The mean of the results at pH 7.4), moderately soluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | SID14719305 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2,3-Diethyl-5-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.938-0.957 | |

| Record name | 2,3-Diethyl-5-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18138-04-0 | |

| Record name | 2,3-Diethyl-5-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18138-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diethyl-5-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018138040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,3-diethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2,3-diethyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diethyl-5-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIETHYL-5-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/530763R0AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Diethyl-5-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Diethyl-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,3-diethyl-5-methylpyrazine, a key aroma compound and versatile intermediate in various chemical industries. The document details the core chemical reactions, offers a step-by-step experimental protocol for a common laboratory-scale synthesis, and presents quantitative data in a structured format for easy comparison and implementation. The guide is intended to serve as a practical resource for researchers, scientists, and professionals in drug development and flavor chemistry, enabling them to understand and replicate the synthesis of this important heterocyclic compound.

Introduction

This compound is a substituted pyrazine (B50134) that contributes to the characteristic nutty and roasted aromas of many cooked foods.[1] Beyond its significance in the flavor and fragrance industry, its unique chemical structure makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and novel materials. A thorough understanding of its synthesis is therefore crucial for professionals in these fields.

This guide focuses on the most prevalent and industrially viable method for synthesizing this compound: the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. This approach offers a reliable and scalable route to the target molecule.

Core Synthesis Pathway: Condensation of 1,2-Dicarbonyls and 1,2-Diamines

The most direct and widely employed method for the synthesis of alkylpyrazines, including this compound, is the condensation reaction between an α-dicarbonyl compound and a vicinal diamine.[2][3] This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine.

For the synthesis of this compound, the key precursors are:

-

1,2-Dicarbonyl Compound: 3,4-Hexanedione (B1216349)

-

1,2-Diamine: 1,2-Diaminopropane (B80664)

The overall reaction is depicted below:

Figure 1: General synthesis pathway for this compound.

The reaction is typically carried out in a suitable solvent and may be catalyzed by acid or base. The oxidation of the dihydropyrazine intermediate can occur in situ, often facilitated by air or a mild oxidizing agent.

Experimental Protocol: Laboratory Scale Synthesis

3.1. Materials and Equipment

-

3,4-Hexanedione (Reagent grade, ≥97%)

-

1,2-Diaminopropane (Reagent grade, ≥99%)

-

Ethanol (95% or absolute)

-

Sodium Hydroxide (NaOH) or Acetic Acid (as catalyst, optional)

-

Manganese Dioxide (MnO₂) or other suitable oxidizing agent

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Gas Chromatography-Mass Spectrometry (GC-MS) equipment for analysis

3.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-hexanedione (1.0 equivalent) in ethanol.

-

Addition of Diamine: To the stirred solution, add 1,2-diaminopropane (1.0-1.1 equivalents) dropwise at room temperature. The addition is often exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Condensation: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The progress of the condensation to the dihydropyrazine intermediate can be monitored by thin-layer chromatography (TLC).

-

Oxidation: For the oxidation of the dihydropyrazine intermediate to this compound, add a suitable oxidizing agent such as manganese dioxide (2-3 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain it for 4-6 hours. The reaction should be monitored by GC-MS to determine the completion of the oxidation.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the oxidizing agent. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extraction: The residue is taken up in water and extracted three times with an organic solvent such as diethyl ether or dichloromethane.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data and Reaction Parameters

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of alkylpyrazines via the condensation pathway. These values can serve as a starting point for the optimization of the synthesis of this compound.

| Parameter | Value/Range | Notes |

| Reactant Molar Ratio | 1:1 to 1:1.2 (Diketone:Diamine) | A slight excess of the more volatile diamine can be used. |

| Solvent | Ethanol, Methanol, Water | Ethanol is a common choice due to its solvating properties for both reactants. |

| Catalyst (Optional) | Acetic Acid or Sodium Hydroxide | The reaction can often proceed without a catalyst, but a mild acid or base can accelerate the condensation step. |

| Oxidizing Agent | MnO₂, Air, O₂ | Air oxidation is slower but greener. MnO₂ is efficient for laboratory scale. |

| Reaction Temperature | Room Temperature to Reflux | Condensation is often performed at room temperature, while oxidation may require heating. |

| Reaction Time | 6 - 24 hours | Dependent on temperature, scale, and reagents used. |

| Typical Yield | 60 - 85% | Yields can be optimized by careful control of reaction conditions and purification. |

Alternative Synthesis Pathway: The Maillard Reaction

In natural systems, particularly in cooked foods, this compound is formed through the Maillard reaction.[1] This complex series of reactions occurs between amino acids and reducing sugars at elevated temperatures. While not a practical method for controlled chemical synthesis due to the formation of a complex mixture of products, understanding this pathway is crucial for food chemists and flavor scientists.

The formation of this compound in the Maillard reaction likely involves the reaction of α-amino ketones, formed from the Strecker degradation of amino acids, which then dimerize and cyclize to form the pyrazine ring.

Figure 3: Simplified schematic of the Maillard reaction pathway leading to pyrazine formation.

Conclusion

The synthesis of this compound is predominantly achieved through the robust and versatile condensation reaction of 3,4-hexanedione and 1,2-diaminopropane. This method provides a reliable and scalable route for obtaining this important compound for applications in the flavor, fragrance, and pharmaceutical industries. This guide has provided a detailed overview of the primary synthesis pathway, a practical experimental protocol, and key quantitative parameters to aid researchers in the successful synthesis and further investigation of this compound. Further optimization of the presented protocol can be achieved through systematic variation of reaction conditions to maximize yield and purity for specific applications.

References

Sensory and Olfactory Profile of 2,3-Diethyl-5-methylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diethyl-5-methylpyrazine is a volatile heterocyclic aromatic compound renowned for its potent and complex sensory properties. A key contributor to the desirable aromas of roasted and toasted foods, this pyrazine (B50134) derivative is of significant interest to the flavor and fragrance industry, as well as to researchers studying the mechanisms of chemosensation. This technical guide provides an in-depth overview of the sensory and odor profile of this compound, including quantitative sensory data, detailed experimental protocols for its evaluation, and an exploration of the biochemical pathways underlying its perception.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are largely formed during Maillard reactions and Strecker degradation processes, which occur during the heating of foodstuffs. These reactions are responsible for the characteristic colors and flavors of a wide variety of cooked foods, including roasted coffee, cocoa, nuts, and baked goods. This compound (CAS No. 18138-04-0) is a prominent member of this family, highly valued for its distinct nutty, roasted, and earthy aroma. Its potent and multifaceted sensory profile makes it a crucial component in the formulation of savory flavors and a subject of interest for understanding the molecular basis of olfaction.

Sensory Properties and Odor Profile

The sensory characteristics of this compound are potent and complex, often described with a range of nutty, roasted, and earthy notes. The perceived aroma is highly dependent on the concentration of the compound.

Odor Profile

The odor of this compound is predominantly characterized by the following descriptors:

-

Primary Notes: Roasted, nutty (specifically hazelnut), and earthy.

-

Secondary Notes: Meaty, cocoa, and potato-like.

At lower concentrations, the aroma is often described as having a more pronounced nutty and slightly sweet character, reminiscent of roasted hazelnuts. As the concentration increases, the roasted and more intense earthy and meaty notes become more prominent.

Flavor Profile

The flavor profile of this compound is consistent with its aroma, contributing significantly to the overall taste of food products. When evaluated in a food matrix, it imparts a characteristic roasted and nutty flavor.

Quantitative Sensory Data

The potency of an aroma compound is quantified by its odor and taste thresholds, which represent the minimum concentration at which the compound can be detected.

| Sensory Parameter | Threshold Value | Medium |

| Odor Threshold | 0.09 - 1 ppb | Water |

| Taste Profile | Musty, toasted, nutty, potato, cocoa, earthy, and dirty | 2.5 ppm in Water |

Experimental Protocols for Sensory Analysis

To ensure the generation of reliable and reproducible sensory data, standardized methodologies are employed. The following are detailed protocols for two key experiments used in the sensory evaluation of pyrazines.

Determination of Odor and Taste Thresholds using the 3-Alternative Forced Choice (3-AFC) Method

The 3-AFC test is a widely accepted method for determining the detection threshold of a substance.

Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel.

Materials:

-

This compound

-

Odor-free, deionized water

-

Glass sniffing bottles or taste sample cups with lids

-

Precision pipettes and volumetric flasks for dilutions

-

A sensory panel of at least 10-15 trained assessors

Procedure:

-

Sample Preparation: A series of dilutions of this compound in water is prepared. The concentrations should be in ascending order, typically on a logarithmic scale, bracketing the expected threshold.

-

Test Presentation: For each concentration level, three samples are presented to each panelist. Two of the samples contain only the diluent (water), and one contains the pyrazine at the specified concentration. The order of presentation is randomized for each panelist.

-

Evaluation: Panelists are instructed to sniff (for odor threshold) or taste (for taste threshold) each sample and identify the one that is different from the other two.

-

Data Analysis: The number of correct identifications at each concentration level is recorded. The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample. Statistical methods, such as probit analysis, are used to calculate the best-fit psychometric function and determine the threshold value.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.

Objective: To develop a comprehensive sensory profile of this compound.

Materials:

-

A trained sensory panel of 8-12 members

-

Samples of this compound at various concentrations in a neutral medium (e.g., water, oil)

-

Reference standards for relevant aroma and flavor attributes (e.g., roasted hazelnuts, cocoa powder, baked potato)

-

Odor-free testing booths

-

Data collection software

Procedure:

-

Panelist Training: The sensory panel undergoes extensive training to develop a consensus on the sensory lexicon for describing the aroma and flavor of this compound. Panelists are presented with various reference standards to anchor the identified attributes.

-

Attribute Generation: Through a series of sessions, the panel collectively generates a list of descriptive terms for the aroma, flavor, and mouthfeel of the compound.

-

Intensity Scaling: The panel is trained to use a line scale (typically 15 cm) to rate the intensity of each sensory attribute. The scale is anchored with terms such as "low" and "high" intensity.

-

Sample Evaluation: In individual booths, panelists evaluate the samples of this compound and rate the intensity of each attribute on the line scale. The order of sample presentation is randomized.

-

Data Analysis: The data from the individual panelists are collected and analyzed statistically. Analysis of Variance (ANOVA) is often used to determine significant differences in attribute intensities between samples. The results are typically visualized using a spider web plot to provide a comprehensive sensory profile.

Biochemical Pathway of Perception

The perception of this compound, like other odorants, is initiated by its interaction with specific olfactory receptors in the nasal cavity.

Olfactory Receptor for Pyrazines

Research has identified the Odorant Receptor 5K1 (OR5K1) as a key receptor specialized in recognizing pyrazines in both humans and other animals.[1] OR5K1 is a G-protein coupled receptor (GPCR) located on the cilia of olfactory sensory neurons. The binding of pyrazine molecules to this receptor is the first step in the olfactory signal transduction cascade.

Olfactory Signaling Pathway

The binding of this compound to OR5K1 initiates a well-characterized G-protein coupled receptor signaling cascade.

Caption: Olfactory signal transduction pathway for pyrazines.

Pathway Description:

-

Binding: this compound binds to the OR5K1 receptor.

-

G-protein Activation: This binding causes a conformational change in the receptor, which in turn activates an associated G-protein. The Gα subunit exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gα subunit dissociates and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.

-

Depolarization: The opening of these channels allows an influx of cations (primarily Na⁺ and Ca²⁺), leading to the depolarization of the olfactory sensory neuron.

-

Signal Transduction: This depolarization generates an action potential that is transmitted along the axon of the neuron to the olfactory bulb in the brain, where the signal is processed, resulting in the perception of the odor.

Conclusion

This compound is a powerful and multifaceted aroma compound with a sensory profile that is integral to the desirable characteristics of many cooked foods. A thorough understanding of its sensory properties, facilitated by robust analytical methods such as 3-AFC and QDA, is crucial for its effective application in the flavor and fragrance industry. Furthermore, the elucidation of its interaction with the OR5K1 receptor and the subsequent signaling cascade provides valuable insight into the fundamental mechanisms of olfaction. This knowledge not only aids in the development of novel flavor and fragrance formulations but also contributes to the broader fields of neuroscience and drug development.

References

Chemical and physical properties of 2,3-Diethyl-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties, analytical methodologies, and synthesis of 2,3-Diethyl-5-methylpyrazine. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this pyrazine (B50134) derivative.

Core Chemical and Physical Properties

This compound, also known as hazelnut pyrazine, is a heterocyclic aromatic compound that plays a significant role in the flavor and fragrance industry.[1][2] It is a member of the pyrazine class of compounds, which are known for their potent aroma profiles.[3][4][5] This compound is found naturally in a variety of roasted and cooked foods, including coffee, nuts, and baked goods.[4]

The structural integrity of this compound, with its diethyl and methyl substitutions on the pyrazine ring, contributes to its characteristic nutty and roasted aroma.[1] It is recognized as a key aroma component in numerous food products and is used as a flavoring agent.[4][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative chemical and physical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 18138-04-0 | [1][8] |

| Molecular Formula | C₉H₁₄N₂ | [8][9] |

| Molecular Weight | 150.22 g/mol | [10] |

| SMILES | CCC1=NC=C(N=C1CC)C | [3] |

| InChI | InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3 | [3] |

| InChIKey | PSINWXIDJYEXLO-UHFFFAOYSA-N | [3] |

| Physical Property | Value | Conditions | Source |

| Appearance | Colorless to pale yellow liquid | [2][3] | |

| Odor | Roasted hazelnut, nutty, meaty | At 0.10% in dipropylene glycol | [1] |

| Boiling Point | 191.00 to 193.00 °C | @ 760.00 mm Hg | [1][2] |

| 95 °C | @ 20 mmHg | [11] | |

| Density | 0.949 g/mL | at 25 °C | [4] |

| 0.938-0.957 g/mL | [3] | ||

| Refractive Index | 1.498 | at 20 °C | |

| 1.493-1.505 | [3] | ||

| Solubility | 1636 mg/L | in water at 25 °C | [1][2] |

| Soluble | in alcohol and organic solvents | [1] | |

| Vapor Pressure | 0.515 mmHg | at 25 °C | [2] |

| Flash Point | 80 °C (176 °F) | Closed cup | [2] |

| logP (o/w) | 1.95 | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and synthesis of this compound. This section outlines established experimental protocols.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the condensation of a dicarbonyl compound with a diamine.[1] A common method involves the reaction of 3,4-hexanedione (B1216349) with 1,2-diaminopropane (B80664).[11][12]

General Procedure:

-

Reaction Setup: In a suitable reaction vessel, 3,4-hexanedione is combined with 1,2-diaminopropane in a solvent.

-

Condensation: The mixture is heated under controlled conditions to facilitate the condensation reaction, leading to the formation of the pyrazine ring.

-

Workup: Following the reaction, the mixture is cooled, and the product is isolated through extraction and purification steps.

-

Purification: Purification is typically achieved by distillation under reduced pressure to yield the final product.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[14]

Instrumentation:

-

Gas Chromatograph (GC): Equipped with a suitable capillary column. A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for pyrazine analysis.[14]

-

Mass Spectrometer (MS): A single quadrupole or triple quadrupole mass spectrometer is used for detection.[14]

GC Conditions:

-

Injector: Splitless mode at 250°C.[14]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[14]

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.[14]

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

-

Acquisition Mode:

-

Selected Ion Monitoring (SIM): For targeted analysis and quantification, specific ions of the analyte are monitored.[14]

-

Multiple Reaction Monitoring (MRM) (for GC-MS/MS): This mode offers higher selectivity and sensitivity by monitoring a specific precursor ion and its fragmentation into a product ion.[14] For this compound-d7 (a deuterated internal standard), a likely transition would be from the molecular ion (m/z 157) to a fragment ion (e.g., m/z 128).[14]

-

Sample Preparation Techniques

Proper sample preparation is critical for accurate GC-MS analysis. Two common techniques for extracting pyrazines from various matrices are Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME).

Liquid-Liquid Extraction (LLE):

This technique is used to extract pyrazines from aqueous samples.[15]

-

Sample Preparation: A known volume of the aqueous sample is placed in a separatory funnel. A known amount of an internal standard, such as this compound-d7, is added.[6][15]

-

Extraction: An immiscible organic solvent, such as dichloromethane, is added, and the mixture is shaken vigorously.[6]

-

Separation: The layers are allowed to separate, and the organic layer containing the analyte is collected. The extraction process is typically repeated multiple times to ensure complete recovery.[6]

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under a gentle stream of nitrogen before GC-MS analysis.[6][16]

Headspace Solid-Phase Microextraction (HS-SPME):

HS-SPME is a solvent-free technique ideal for the analysis of volatile compounds in solid or liquid samples.[16]

-

Sample Preparation: A known amount of the sample (e.g., ground coffee) is placed in a headspace vial. An internal standard and a salt solution (e.g., saturated NaCl) may be added to enhance the release of volatile compounds. The vial is sealed.[16]

-

Equilibration: The vial is heated and equilibrated for a specific time to allow the volatile analytes to partition into the headspace.[16]

-

Extraction: A pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the analytes.[16]

-

Desorption and Analysis: The SPME fiber is then retracted and inserted into the hot injection port of the GC, where the adsorbed analytes are thermally desorbed and transferred to the GC column for analysis.[16]

Visualizations

The following diagrams illustrate the experimental workflows described in this guide.

Caption: Workflow for GC-MS analysis of this compound.

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME).

References

- 1. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 2. hazelnut pyrazine, 18138-04-0 [thegoodscentscompany.com]

- 3. This compound | C9H14N2 | CID 28905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 18138-04-0 [chemicalbook.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0041345) [hmdb.ca]

- 6. benchchem.com [benchchem.com]

- 7. femaflavor.org [femaflavor.org]

- 8. Pyrazine, 2,3-diethyl-5-methyl- [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. This compound CAS 18138-04-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. echemi.com [echemi.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Ubiquitous Nutty Aroma: A Technical Guide to 2,3-Diethyl-5-methylpyrazine in Food

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth overview of the natural occurrence, formation, and analysis of the potent aroma compound, 2,3-Diethyl-5-methylpyrazine, in various food products. This document adheres to stringent data presentation and visualization requirements to facilitate clear and concise understanding.

Introduction

This compound is a nitrogen-containing heterocyclic compound that plays a pivotal role in the desirable nutty, roasted, and earthy aromas of many thermally processed foods.[1] Its presence, even at trace levels, can significantly impact the sensory profile and consumer acceptance of products ranging from coffee and baked goods to roasted nuts and meats.[2][3] The formation of this potent odorant is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during cooking and processing.[2] Understanding the distribution and concentration of this compound across different food matrices is crucial for flavor chemistry research, food quality control, and the development of novel products.

Natural Occurrence and Quantitative Data

This compound has been identified in a wide array of food products. The concentration of this compound can vary significantly depending on factors such as the raw materials, processing conditions (e.g., temperature, time), and storage. The following table summarizes the quantitative data on the occurrence of this compound in various foods.

| Food Matrix | Concentration Range | Analytical Method | Reference(s) |

| Bread Crust | 1.1 - 3.1 µg/kg | GC-MS | [2] |

| Soy Sauce Aroma Type Baijiu | 1.1 - 15.5 µg/L | UPLC-MS/MS | [4] |

| Roasted Peanuts | Present (quantification in aroma model: 1.3 µg) | Not specified | [5] |

| Dark Chocolate | Identified as a main contributor to aroma | GC-O | [6] |

| Perilla Seed Oils | Identified, particularly in roasted seed oil | HS-SPME-GC-MS2 | [7] |

| Roasted Coffee | Illustrative data: 121.7 - 210.1 ng/g | GC-MS with SIDA | [8] |

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction. This non-enzymatic browning reaction is initiated by the condensation of a reducing sugar with an amino acid, leading to the formation of a Schiff base. Subsequent rearrangements and reactions produce a variety of flavor and color compounds, including pyrazines. The Strecker degradation of amino acids in the presence of dicarbonyl compounds, which are intermediates of the Maillard reaction, is a key step in the formation of the pyrazine (B50134) ring and its alkyl substituents.

Experimental Protocols for Quantification

The accurate quantification of this compound in complex food matrices typically requires sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method, often coupled with a Stable Isotope Dilution Assay (SIDA) for enhanced accuracy and precision.[1][2] Headspace Solid-Phase Microextraction (HS-SPME) is a widely used sample preparation technique that is solvent-free and allows for the efficient extraction and concentration of volatile compounds like pyrazines.[7][8]

Key Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound in a solid food matrix using HS-SPME-GC-MS with SIDA.

Detailed Methodologies

1. Sample Preparation:

-

Solid Samples (e.g., Roasted Coffee Beans, Nuts, Bread Crust): The sample is first homogenized to a fine powder using a grinder or food processor to ensure a representative sample and to increase the surface area for extraction.[2] A specific amount of the homogenized sample (e.g., 1-2 g) is weighed into a headspace vial.[8]

-

Liquid Samples (e.g., Beverages): A known volume of the liquid sample is transferred to a headspace vial.

2. Internal Standard Spiking:

-

A precise amount of a stable isotope-labeled internal standard, such as this compound-d7, is added to the sample in the vial.[1][2] This is a critical step in SIDA to correct for any analyte loss during sample preparation and analysis.

3. Headspace Solid-Phase Microextraction (HS-SPME):

-

The vial is sealed and placed in a heating block or autosampler and equilibrated at a specific temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[2][8]

-

A pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is then exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.[8]

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column.

-

Gas Chromatography: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a DB-5ms column). A temperature program is used to elute the compounds at different times.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then detects the mass-to-charge ratio of the resulting ions. For quantitative analysis, selected ion monitoring (SIM) is often used to increase sensitivity and selectivity for the target analyte and its internal standard.

5. Quantification:

-

The peak areas of the characteristic ions for both the native this compound and the deuterated internal standard are integrated.

-

A calibration curve is generated using standard solutions with known concentrations of the analyte and a constant concentration of the internal standard.

-

The concentration of this compound in the original food sample is then calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.[8]

Conclusion

This compound is a significant contributor to the desirable roasted and nutty flavors in a wide variety of foods. Its formation is intrinsically linked to the Maillard reaction, making its presence an indicator of thermal processing. The accurate quantification of this compound is essential for food quality control and flavor research, with HS-SPME-GC-MS coupled with SIDA being the gold standard for its analysis. The methodologies and data presented in this guide provide a comprehensive resource for professionals in the fields of food science, flavor chemistry, and related disciplines.

References

Spectroscopic Profile of 2,3-Diethyl-5-methylpyrazine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,3-Diethyl-5-methylpyrazine (CAS No: 18138-04-0), a key aroma compound found in various foods and used as a flavoring and fragrance agent. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics, offering valuable information for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: Hazelnut pyrazine (B50134), 5-Methyl-2,3-diethylpyrazine[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopic Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Description |

| ~8.20 | Singlet, 1H (aromatic C-H) |

| ~2.78 | Quartet, 2H (CH₂ of ethyl group) |

| ~2.72 | Quartet, 2H (CH₂ of ethyl group) |

| ~2.49 | Singlet, 3H (CH₃ on pyrazine ring) |

| ~1.28 | Triplet, 3H (CH₃ of ethyl group) |

| ~1.20 | Triplet, 3H (CH₃ of ethyl group) |

Note: The data presented is a compilation from publicly available spectra. Actual chemical shifts may vary slightly depending on the solvent and instrument frequency.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Carbon Assignment |

| 155.19 | C (aromatic) |

| 152.88 | C (aromatic) |

| 149.94 | C (aromatic) |

| 140.91 | C (aromatic) |

| 27.71 | CH₂ (ethyl) |

| 27.15 | CH₂ (ethyl) |

| 21.07 | CH₃ (methyl on ring) |

| 13.26 | CH₃ (ethyl) |

| 13.06 | CH₃ (ethyl) |

Source: PubChem.[4] The spectrum was acquired at 50.18 MHz in CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method.

GC-MS Data

Gas chromatography coupled with mass spectrometry (GC-MS) is used to separate and identify volatile compounds.

| m/z | Relative Intensity | Putative Fragment |

| 150 | High | Molecular Ion [M]⁺ |

| 149 | Moderate | [M-H]⁺ |

| 135 | High | [M-CH₃]⁺ |

| 121 | Moderate | [M-C₂H₅]⁺ |

| 107 | Low | Further Fragmentation |

Source: NIST Mass Spectrometry Data Center.[1][4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~2970-2870 | C-H | Alkyl stretch |

| ~1580-1450 | C=N, C=C | Aromatic ring stretch |

| ~1465-1375 | C-H | Alkyl bend |

| ~1200-1000 | C-N | Stretch |

Note: Specific peak values can be found in various spectral databases.[5]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of pyrazine derivatives are crucial for reproducible results.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher, is typically used.[6]

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is common to simplify the spectrum. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are then applied.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like dichloromethane (B109758) or methanol.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.[6]

-

GC Conditions: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly employed. The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities. The injector temperature is typically set around 250°C.

-

MS Conditions: The EI source is operated at a standard electron energy of 70 eV. The mass analyzer is set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample spectrum is acquired. The number of scans is typically set between 16 and 32 to obtain a good signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the proposed mass spectral fragmentation of this compound.

References

- 1. Pyrazine, 2,3-diethyl-5-methyl- [webbook.nist.gov]

- 2. Pyrazine, 2,3-diethyl-5-methyl- [webbook.nist.gov]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. This compound | C9H14N2 | CID 28905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(18138-04-0) IR Spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

The Pivotal Role of 2,3-Diethyl-5-methylpyrazine in Food Flavor Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diethyl-5-methylpyrazine is a paramount heterocyclic aromatic compound that significantly shapes the flavor profiles of a multitude of thermally processed foods. Renowned for its potent nutty, roasted, and earthy aromas, this pyrazine (B50134) derivative is a key product of the Maillard reaction and Strecker degradation. Its presence is integral to the desirable sensory characteristics of coffee, roasted nuts, baked goods, and cooked meats. This technical guide provides an in-depth exploration of the flavor chemistry of this compound, including its sensory properties, natural occurrence, formation pathways, and analytical methodologies for its quantification. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers and professionals in flavor science and related fields.

Introduction to this compound

This compound (CAS No. 18138-04-0) is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds.[1] Its molecular structure, featuring a pyrazine ring with two ethyl groups and one methyl group, gives rise to its characteristic and potent aroma.[2] This compound is a significant contributor to the desirable "roasty" and "nutty" notes in a wide array of cooked and fermented foods.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 18138-04-0 | [2] |

| Molecular Formula | C₉H₁₄N₂ | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Nutty, roasted, hazelnut, earthy, meaty | [2][3] |

| Boiling Point | 191-193 °C at 760 mmHg | |

| Solubility | Soluble in alcohol and organic solvents; slightly soluble in water. | [3] |

| FEMA Number | 3336 | [4] |

| JECFA Number | 777 | [4] |

Sensory Profile and Flavor Contribution

The sensory characteristics of this compound are its most notable feature in food chemistry. It is described as having a powerful nutty, roasted hazelnut, and slightly earthy or meaty aroma.[2][3] The perceived flavor is concentration-dependent; at lower levels, it imparts a distinct hazelnut character, while at higher concentrations, more intense roasted and coffee-like notes become prominent.[3]

Sensory Thresholds and Flavor Impact

Occurrence in Foodstuffs

This compound is naturally formed during the thermal processing of food through the Maillard reaction.[6] It has been identified in a variety of food products, including:

-

Coffee: As a key aroma compound, it contributes to the characteristic roasted and nutty notes.

-

Roasted Nuts: Found in roasted peanuts and filberts, enhancing their nutty flavor profile.[7]

-

Baked Goods: Present in the crust of bread and other baked products, contributing to the "baked" aroma.[6]

-

Cooked Meats: Detected in cooked beef, pork, and chicken.

-

Cocoa Products: Contributes to the complex flavor of cocoa and chocolate.

-

Other Foods: Also found in Parmesan cheese, potato products, and sesame seeds.

The concentration of this compound in these foods can vary significantly depending on factors such as the raw material composition (amino acids and reducing sugars), processing temperature, and time.

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data regarding the concentration and usage levels of this compound in various food matrices.

Table 4.1: Concentration of this compound in Selected Foods

| Food Matrix | Concentration Range | Reference(s) |

| Bread Crust | 1.1 - 3.1 µg/kg | [6] |

| Pan-Roasted Peanut Meal | 1.3 µg/kg | [1] |

| Soy Sauce Aroma Type Baijiu | 1.1 - 15.5 µg/L | [8] |

Table 4.2: Typical Usage Levels in Flavor Applications

| Food Application | Typical Usage Level (ppm) | Reference(s) |

| Chocolate | 0.01 - 1 | [9] |

| Roasted Nut Flavors | 0.01 - 1 | [9] |

| Bread and Coffee Flavors | 0.01 - 1 | [9] |

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs upon heating.[6]

The key steps leading to the formation of this specific pyrazine are believed to involve:

-

Strecker Degradation: An amino acid reacts with a dicarbonyl compound (formed from sugar degradation) to produce an aminoketone.

-

Condensation: Two molecules of the resulting aminoketones condense to form a dihydropyrazine (B8608421) ring.

-

Oxidation: The dihydropyrazine is then oxidized to the stable aromatic pyrazine.

The specific precursors for this compound are thought to be the reaction of an α-dicarbonyl such as 3,4-hexanedione (B1216349) with an amino acid like alanine, which provides the nitrogen atoms and a methyl group.

Experimental Protocols

Synthesis of this compound

The following is a generalized protocol for the synthesis of alkylpyrazines based on the condensation of a 1,2-dicarbonyl compound and a 1,2-diamine. This should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

3,4-Hexanedione

-

Ethanol (or other suitable solvent)

-

Oxidizing agent (e.g., air, or a mild chemical oxidant if necessary)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Purification apparatus (e.g., distillation or chromatography equipment)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 3,4-hexanedione and 1,2-diaminopropane in ethanol.

-

The reaction is often exothermic and may proceed at room temperature with stirring. Gentle heating under reflux may be applied to drive the reaction to completion.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the intermediate dihydropyrazine is formed. In many cases, this will oxidize to the aromatic pyrazine upon exposure to air, which can be facilitated by bubbling air through the reaction mixture.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

-

Characterize the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

References

- 1. datapdf.com [datapdf.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0041345) [hmdb.ca]

- 3. Food and Feed Information Portal Database | FIP [ec.europa.eu]

- 4. femaflavor.org [femaflavor.org]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 6. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation [mdpi.com]

- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 8. pure.york.ac.uk [pure.york.ac.uk]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Analysis of 2,3-Diethyl-5-methylpyrazine using Headspace Solid-Phase Microextraction (HS-SPME)

Introduction

2,3-Diethyl-5-methylpyrazine is a significant volatile organic compound contributing to the characteristic nutty, roasted, and savory aromas in a variety of thermally processed foods and beverages.[1] Accurate and sensitive quantification of this compound is crucial for quality control, flavor profiling, and process optimization in the food and fragrance industries. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction of volatile compounds like this compound from various matrices.[2] This application note provides a detailed protocol for the analysis of this compound using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of HS-SPME

HS-SPME is an equilibrium-based extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After a defined extraction time, the fiber is retracted and transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed. The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its high extraction efficiency for a broad range of volatile compounds.[1][3]

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of pyrazines using HS-SPME-GC-MS, providing an indication of the expected performance of the method for this compound.

Table 1: Method Detection and Quantification Limits for Pyrazines

| Compound | Matrix | LOD (ng/g) | LOQ (ng/g) | Reference |

| Pyrazines | Perilla Seed Oil | 0.07 - 22.22 | - | [4] |

| Pyrazines | Rapeseed Oil | 2 - 60 | 6 - 180 | [5][6] |

| 2-methoxy-3,5-dimethylpyrazine (B149192) | Drinking Water | 0.83 ng/mL | 2.5 ng/mL | [7] |

| Alkylpyrazines | Microbial Samples | - | 1 | [8] |

Table 2: Recovery and Precision Data for Pyrazine Analysis

| Compound | Matrix | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | Reference | |---|---|---|---|---| | Pyrazines | Perilla Seed Oil | 94.6 - 107.92 | < 9.49 | < 9.76 |[4] | | Pyrazines | Rapeseed Oil | 91.6 - 109.2 | < 16 | < 16 |[5][6] | | Pyrazines | Baby Food | 89.33 - 103.64 | 3.84 - 7.06 | - |[9] |

Experimental Protocols

A detailed protocol for the HS-SPME-GC-MS analysis of this compound is provided below. This protocol can be adapted for various solid and liquid sample matrices.

Materials and Reagents

-

Sample: Food, beverage, or other matrix containing this compound.

-

Internal Standard (IS): This compound-d7 (B15136476) is highly recommended for accurate quantification.[2][10]

-

Solvents: Methanol or ethanol (B145695) for preparing standard solutions.

-

Sodium Chloride (NaCl): To increase the ionic strength of aqueous samples and enhance analyte release.[10]

-

HS-SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a suitable choice.[1][3]

-

Headspace Vials: 20 mL or 40 mL vials with PTFE/silicone septa.[2]

-

Heating block or water bath. [10]

-

Gas Chromatograph-Mass Spectrometer (GC-MS).

Protocol: HS-SPME-GC-MS Analysis of this compound

-

Sample Preparation:

-

Internal Standard Spiking:

-

Add a known amount of this compound-d7 internal standard solution to the sample.[2]

-

-

Matrix Modification (for aqueous samples):

-

Add a specific volume of saturated NaCl solution to the vial to enhance the release of volatile compounds.[10]

-

-

Equilibration:

-

HS-SPME Extraction:

-

Desorption and GC-MS Analysis:

Visualizations

Caption: HS-SPME-GC-MS workflow for this compound.

Caption: Factors influencing HS-SPME extraction efficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils | MDPI [mdpi.com]

- 6. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. scispace.com [scispace.com]

Application Notes and Protocols for the Liquid-Liquid Extraction of 2,3-Diethyl-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diethyl-5-methylpyrazine is a key volatile heterocyclic aromatic compound that significantly contributes to the desirable nutty, roasted, and earthy aromas in a variety of thermally processed foods, including coffee, baked goods, and roasted meats.[1][2] Its accurate quantification is crucial for quality control in the food and beverage industry, flavor profile analysis, and various research applications. Liquid-liquid extraction (LLE) is a robust and widely used technique for the efficient isolation and concentration of pyrazines from diverse and complex sample matrices prior to chromatographic analysis.[2]

This document provides detailed application notes and experimental protocols for the liquid-liquid extraction of this compound, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard, such as this compound-d7, is highlighted to ensure high accuracy and precision by compensating for analyte loss during sample preparation and variations in instrument response.[2]

Principle of Liquid-Liquid Extraction

Liquid-liquid extraction is a sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. Due to its chemical structure, this compound exhibits moderate polarity, allowing for its effective partitioning into an organic solvent from an aqueous matrix. The choice of solvent is critical and is based on the analyte's polarity and the sample matrix. For effective extraction of pyrazines, multiple extractions with fresh solvent are recommended to ensure high recovery.

Data Presentation

The following tables summarize key parameters and representative quantitative data for the analysis of this compound and related compounds using LLE followed by GC-MS.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Roasted, nutty, earthy |

| Boiling Point | 95 °C |

| Density | 0.95 g/cm³ |

| Partition Coefficient (log P) | 1.95 |

Table 2: Representative Quantitative Performance of LLE-GC-MS for Pyrazine (B50134) Analysis

| Parameter | Typical Value Range | Matrix | Notes |

| Recovery | 95% - 110% | Meat Products | Representative data based on N-nitrosamines with similar extraction properties.[3] |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | General | Dependent on the final extract concentration and instrument sensitivity.[4] |

| Limit of Quantitation (LOQ) | 0.3 - 3.0 ng/mL | General | Dependent on the final extract concentration and instrument sensitivity.[4] |

| Concentration in Baijiu | 1.1 - 15.5 µg/L | Alcoholic Beverage | Illustrates typical concentration levels found in food products.[5] |

Experimental Protocols

Protocol 1: LLE of this compound from Aqueous Samples (e.g., Beverages, Reaction Mixtures)

Materials:

-

Aqueous sample

-

This compound-d7 internal standard solution

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Anhydrous sodium sulfate (B86663)

-

Separatory funnel

-

Conical flask

-

Nitrogen evaporator

-

GC vials

Procedure:

-

Sample Preparation: Place a known volume (e.g., 10 mL) of the aqueous sample into a separatory funnel.

-

Internal Standard Spiking: Add a precise amount of this compound-d7 internal standard solution to the sample.

-

First Extraction: Add an equal volume of dichloromethane (10 mL) to the separatory funnel.

-

Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

-

Phase Separation: Allow the layers to separate completely. The organic layer (DCM) will be the bottom layer.

-

Collection: Drain the lower organic layer into a clean, dry conical flask.

-

Repeated Extraction: Repeat the extraction of the aqueous layer two more times with fresh 10 mL portions of dichloromethane to maximize recovery. Combine all organic extracts.

-

Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water. Swirl gently and allow it to stand for a few minutes.

-

Concentration: Carefully decant the dried extract into a clean tube and concentrate the volume to approximately 1 mL under a gentle stream of nitrogen.

-

Analysis: Transfer the concentrated extract to a GC vial for analysis.

Protocol 2: LLE of this compound from Semi-Solid Food Matrices (e.g., Cooked Meat)

Materials:

-

Food sample (e.g., cooked meat)

-

This compound-d7 internal standard solution

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Homogenizer

-

Centrifuge and centrifuge tubes

-

Conical flask

-

Nitrogen evaporator

-

GC vials

Procedure:

-

Sample Preparation: Homogenize a known weight (e.g., 5 g) of the food sample.

-

Internal Standard Spiking: Transfer the homogenized sample to a centrifuge tube and add a precise amount of this compound-d7 internal standard solution.

-

Solvent Addition: Add 20 mL of dichloromethane to the centrifuge tube.

-

Extraction: Vigorously shake or vortex the mixture for 30 minutes.

-

Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous/solid layers.

-

Collection: Carefully collect the organic supernatant (bottom layer).

-

Repeated Extraction: Repeat the extraction of the sample residue with another 10 mL of dichloromethane. Combine the organic extracts.

-

Drying: Dry the combined organic extract over anhydrous sodium sulfate.

-

Concentration: Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

-

Analysis: Transfer the concentrated extract to a GC vial for analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument.

Table 3: Typical GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 4: Recommended Ions for Selected Ion Monitoring (SIM)

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| This compound | 135 | 150, 121 |

| This compound-d7 | 142 | 157, 128 |

Mandatory Visualization

Caption: Workflow for the liquid-liquid extraction of this compound.

Solvent Selection Considerations

-

Dichloromethane (DCM): A common and effective solvent for pyrazine extraction due to its polarity and ability to form a distinct layer with aqueous solutions. It is denser than water.

-

Ethyl Acetate: Another suitable solvent, though it has some miscibility with water which can affect recovery. It is less dense than water.

-

Hexane/Ethyl Acetate Mixtures: These mixtures can be tailored to optimize the extraction of pyrazines based on their polarity.

-

Water: In some specific matrices like coffee, water has been shown to be a superior extraction solvent compared to dichloromethane for alkylpyrazines.[6]

It is crucial to perform a solvent blank analysis to ensure that no interfering peaks are present at the retention time of the target analyte.

Conclusion

The liquid-liquid extraction method detailed in these application notes provides a reliable and robust approach for the isolation of this compound from various sample matrices. The use of a deuterated internal standard coupled with GC-MS analysis ensures accurate and precise quantification, which is essential for quality control and research in the food, flavor, and pharmaceutical industries. The provided protocols serve as a comprehensive guide and can be adapted and optimized for specific applications and laboratory instrumentation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. GC/CI-MS/MS method for the identification and quantification of volatile N-nitrosamines in meat products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of 2,3-Diethyl-5-methylpyrazine in Baked Goods: An Analytical Perspective

Application Note & Protocol

Introduction

2,3-Diethyl-5-methylpyrazine is a pivotal volatile organic compound that significantly contributes to the desirable flavor profile of a wide array of baked goods.[1][2] As a member of the pyrazine (B50134) family, it is renowned for imparting characteristic nutty, roasted, and earthy aromas that are synonymous with the baking process.[3] The formation of this compound is intrinsically linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs at elevated temperatures.[2][4] Understanding the concentration and formation of this compound is paramount for food scientists and researchers in optimizing baking processes, ensuring product consistency, and enhancing the overall sensory experience for the consumer. This document provides a comprehensive overview of the analysis of this compound in baked goods, including quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Data Presentation: Quantitative Analysis of this compound in Baked Goods

The concentration of this compound can vary significantly depending on the type of baked good, ingredients, and processing conditions. The following table summarizes reported concentrations of this key flavor compound in various baked products.

| Baked Good | Concentration Range | Analytical Method | Reference |

| Bread Crust | 1.1 - 3.1 µg/kg | HS-SPME-GC-MS | [2] |

| General Baked Goods | 1.0 ppm (typical usage) | Not Specified | [5] |

| Potato-based Baked Product | Detected (levels comparable to 2-ethyl-3,5-dimethylpyrazine) | Not Specified | [6] |

Signaling Pathway: Formation of this compound

The primary route for the formation of this compound in baked goods is the Maillard reaction. This non-enzymatic browning reaction involves a cascade of chemical changes initiated by the condensation of a reducing sugar and an amino acid. The subsequent Strecker degradation of specific amino acids is a critical step in generating the precursor molecules for pyrazine synthesis. Alanine and other amino acids have been identified as important precursors for the formation of this compound.[7]

Experimental Protocols

Accurate quantification of this compound in complex food matrices like baked goods requires robust and sensitive analytical methods. The gold standard for this analysis is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a sample preparation technique such as Headspace Solid-Phase Microextraction (HS-SPME).[1][2] For enhanced accuracy, a Stable Isotope Dilution Assay (SIDA) using a deuterated internal standard like This compound-d7 (B15136476) is highly recommended.[2]

Protocol 1: Analysis of this compound in Baked Goods using HS-SPME-GC-MS

1. Sample Preparation 1.1. Obtain a representative sample of the baked good (e.g., bread crust, cookie center). 1.2. Freeze-dry the sample to remove moisture. 1.3. Grind the dried sample into a fine, homogeneous powder using a laboratory mill or mortar and pestle. 1.4. Accurately weigh 1-2 grams of the powdered sample into a 20 mL headspace vial.

2. Internal Standard Spiking 2.1. Prepare a stock solution of this compound-d7 in methanol (B129727) at a concentration of 1 mg/mL. 2.2. Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 1 µg/mL). 2.3. Spike the sample in the headspace vial with a known volume of the internal standard working solution to achieve a final concentration within the calibration range.

3. HS-SPME Procedure 3.1. Add 5 mL of a saturated NaCl solution to the vial to increase the ionic strength and promote the release of volatile compounds.[1] 3.2. Immediately seal the vial with a PTFE/silicone septum and an aluminum cap. 3.3. Place the vial in a heating block or autosampler and equilibrate at 60°C for 15-20 minutes with gentle agitation.[2] 3.4. Expose a pre-conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.[1][8]

4. GC-MS Analysis 4.1. Retract the SPME fiber and immediately insert it into the heated injection port of the GC (250°C) for thermal desorption for 5 minutes in splitless mode.[1] 4.2. GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1] 4.3. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1] 4.4. Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).[1] 4.5. Mass Spectrometer: 4.5.1. Ionization Mode: Electron Ionization (EI) at 70 eV.[9] 4.5.2. Acquisition Mode: Selected Ion Monitoring (SIM). 4.5.3. SIM Ions: Monitor characteristic ions for this compound (e.g., m/z 150, 135, 121) and its deuterated internal standard.

5. Quantification 5.1. Integrate the peak areas of the target analyte and the internal standard. 5.2. Calculate the response ratio (analyte peak area / internal standard peak area). 5.3. Prepare a calibration curve using standard solutions of this compound with a constant concentration of the internal standard. 5.4. Determine the concentration of this compound in the sample by interpolating the response ratio from the calibration curve.

Conclusion

The analysis of this compound is a critical aspect of flavor research in baked goods. Its presence and concentration directly impact the desirable nutty and roasted notes that define the sensory characteristics of these products. The methodologies outlined in this document, particularly HS-SPME-GC-MS coupled with stable isotope dilution, provide a robust framework for the accurate and precise quantification of this important flavor compound. By understanding and controlling the factors that influence the formation of this compound, food scientists can continue to innovate and improve the flavor quality of baked goods.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 4. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hazelnut pyrazine, 18138-04-0 [thegoodscentscompany.com]

- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 7. datapdf.com [datapdf.com]

- 8. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Note: High-Throughput Analysis of Pyrazines in Complex Samples

Introduction

Pyrazines are a significant class of nitrogen-containing heterocyclic aromatic compounds that are pivotal in defining the flavor and aroma profiles of a wide array of products, including foods, beverages, and pharmaceuticals.[1] These compounds are typically formed during thermal processing through Maillard reactions and Strecker degradation, contributing to desirable roasted, nutty, and earthy notes. The accurate and efficient quantification of pyrazines in complex matrices is essential for quality control, flavor profiling, and process optimization. This document provides detailed application notes and protocols for the high-throughput analysis of pyrazines, focusing on modern sample preparation techniques and advanced analytical instrumentation.

Sample Preparation Techniques for High-Throughput Analysis

Effective sample preparation is critical for the successful analysis of pyrazines, as it serves to isolate and concentrate the target analytes from the sample matrix. For high-throughput applications, automated and solvent-minimized techniques are preferred.

-